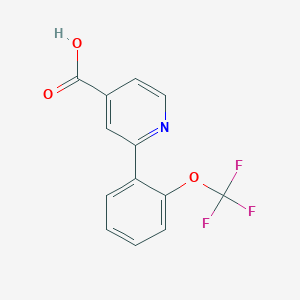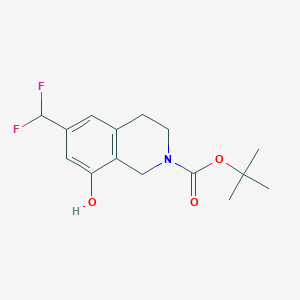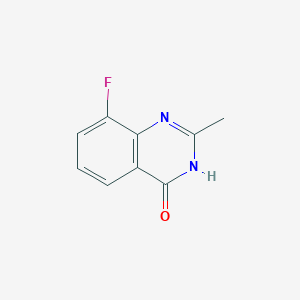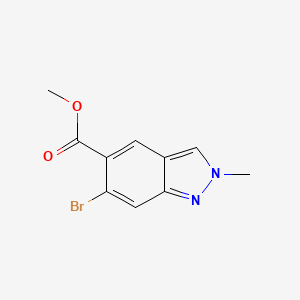
2-(2-Trifluoromethoxyphenyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethoxyphenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO3. It is a derivative of isonicotinic acid, where the phenyl ring is substituted with a trifluoromethoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Trifluoromethoxyphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 2-trifluoromethoxybenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where isonicotinic acid is reacted with 2-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Trifluoromethoxyphenyl)isonicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Trifluoromethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its activity .
Comparison with Similar Compounds
2-(2-Trifluoromethoxyphenyl)isonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound with a carboxylic acid group at the 4-position of the pyridine ring.
2-(Trifluoromethyl)isonicotinic acid: A similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position of the pyridine ring.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H8F3NO3 |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-7-8(12(18)19)5-6-17-10/h1-7H,(H,18,19) |
InChI Key |
VKQUTWDSBGIORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)






